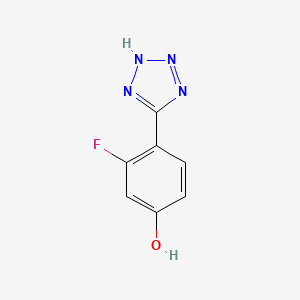

3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol

Description

3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol is a fluorinated aromatic compound featuring a hydroxyl group at the para position and a 1H-tetrazol-5-yl substituent at the meta position relative to fluorine. Its molecular formula is C₇H₅FN₄O (molecular weight: 184.14 g/mol).

Properties

IUPAC Name |

3-fluoro-4-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4O/c8-6-3-4(13)1-2-5(6)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVLRBJYDKMSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol typically involves the incorporation of a tetrazole ring into a fluorophenol backbone. This can be achieved through several strategies, including the use of aryl halides and tetrazole derivatives under various coupling conditions.

Specific Synthetic Routes

Suzuki Coupling and Subsequent Tetrazole Formation : One approach involves the use of Suzuki coupling to introduce the tetrazole moiety. This method typically requires a boronic acid derivative and an aryl halide, followed by conversion to the tetrazole ring.

Direct Tetrazole Formation : Another method involves the direct formation of the tetrazole ring onto the fluorophenol backbone using azide and nitrile precursors under click chemistry conditions.

Reaction Conditions and Yields

The choice of reaction conditions and catalysts significantly affects the yield and efficiency of the synthesis. Common conditions include the use of palladium-based catalysts in solvents like DMF or NMP at elevated temperatures.

Detailed Research Findings

Mechanistic Insights

The synthesis of this compound involves complex mechanistic pathways. For Suzuki coupling, the mechanism typically involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product.

Optimization Strategies

Optimization of reaction conditions is crucial for improving yields. Factors such as solvent choice, catalyst loading, and temperature can significantly impact the outcome of the reaction. The use of ultrasonic irradiation has been shown to enhance reaction rates and yields in certain cases.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenols or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds with tetrazole rings exhibit notable antimicrobial properties. The incorporation of a fluorine atom enhances the lipophilicity and biological activity of these compounds. A study demonstrated that derivatives of tetrazole exhibited effective antibacterial activity against various strains of bacteria, making them potential candidates for antibiotic development .

Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies have shown that tetrazole derivatives can induce apoptosis in cancer cells. For instance, a series of tetrazole-containing compounds were synthesized and tested against glioblastoma cell lines, revealing significant cytotoxic effects .

Anti-Diabetic Activity : The anti-diabetic potential of tetrazole derivatives is also noteworthy. In vivo studies using genetically modified models indicated that certain tetrazole derivatives effectively lowered glucose levels, suggesting their utility in diabetes management .

Material Science Applications

Polymeric Materials : The introduction of fluorinated compounds into polymer matrices has been shown to enhance thermal stability and chemical resistance. The unique properties of 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol can be leveraged to develop advanced materials with improved performance characteristics in harsh environments.

Agricultural Chemistry Applications

Pesticides and Herbicides : The fluorinated phenolic compounds have been investigated for their potential as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for developing novel pesticides and herbicides. Research into the synthesis of tetrazole-based agrochemicals has shown promising results in terms of efficacy and environmental safety.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized several tetrazole derivatives, including this compound. These compounds were tested against the LN229 glioblastoma cell line using cytotoxic assays. Results indicated that specific derivatives significantly reduced cell viability and induced apoptosis through DNA damage mechanisms .

Case Study 2: Antimicrobial Efficacy

In another research project, a series of tetrazole derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results highlighted that the presence of the fluorine atom in the structure enhanced antibacterial potency compared to non-fluorinated analogs .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological targets, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Tedizolid (TR-700)

- Structure : (5R)-3-{3-Fluoro-4-[6-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

- Molecular Formula : C₁₇H₁₅FN₆O₃ (MW: 370.34 g/mol).

- Key Features: Contains a 3-fluoro-4-(tetrazolyl)phenyl group integrated into an oxazolidinone scaffold. FDA-approved for treating Gram-positive bacterial infections (e.g., MRSA). The tetrazole-pyridinyl moiety enhances ribosomal binding affinity, while fluorine improves metabolic stability.

- Comparison: Unlike 3-Fluoro-4-(1H-tetrazol-5-yl)phenol, Tedizolid’s complex scaffold (oxazolidinone, hydroxymethyl, and pyridinyl groups) confers broader antibacterial activity. The phenolic -OH in the target compound may offer distinct solubility and pharmacokinetic profiles .

4f: 2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (from )

- Structure: Combines a 4-fluorophenyl group with a tetrazole-thioether linkage to ethanol.

- Molecular Formula : C₉H₉FN₄OS (MW: 248.26 g/mol).

- Key Features: The tetrazole is attached via a thioether bridge, reducing aromatic conjugation compared to direct attachment. Ethanol and thioether groups increase hydrophilicity.

- Comparison: The thioether linkage in 4f may lower metabolic stability relative to the direct tetrazole-phenol bond in the target compound. Additionally, 4f’s lack of a phenolic -OH reduces acidity .

S-Alkyl 4-Amino-5-(5-(3-Fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol Derivatives ()

- Structure : Fluorophenyl group linked to a triazole-thiol system.

- Key Features :

- Triazole-thiol core offers multiple hydrogen-bonding sites.

- Fluorine enhances lipophilicity and target binding.

- ribosomal binding) .

Biological Activity

Overview

3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a fluorine atom, a phenolic group, and a tetrazole ring. These components contribute to its diverse biological activities, making it a potential candidate for various therapeutic applications.

- Molecular Formula : C7H5FN4O

- Molecular Weight : 179.15 g/mol

- CAS Number : 874815-06-2

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-4-nitrophenol with sodium azide under acidic conditions to form the tetrazole ring. This reaction is generally conducted in solvents like dimethylformamide at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the tetrazole ring participates in π-π interactions. These interactions can modulate enzyme activity and receptor function, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit promising antimicrobial activity. For instance, studies have shown that derivatives of tetrazoles can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . The specific interactions of the compound with cellular receptors and enzymes are still being elucidated.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For example, it can inhibit certain proteases and kinases involved in cancer progression and inflammation. This inhibition is likely due to the compound's ability to mimic natural substrates or co-factors within these enzymatic pathways .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition and receptor modulation |

| 3-Fluoro-4-(1H-tetrazol-1-yl)phenol | Moderate Antimicrobial | Similar mechanism but less potent |

| 3-Fluoro-4-(1H-tetrazol-5-yl)aniline | Anticancer | Targets different pathways |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various tetrazole derivatives against MRSA. Among them, this compound exhibited significant inhibitory activity with an MIC (Minimum Inhibitory Concentration) value lower than many existing antibiotics .

- Cancer Cell Line Studies : In vitro assays on human cancer cell lines revealed that this compound could significantly reduce cell viability by inducing apoptosis through reactive oxygen species (ROS) generation. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Conditions | Yield | Advantages | Reference |

|---|---|---|---|---|

| Guanidine Carbonate | Methanol, room temperature | 90% | High yield, crystallinity | |

| PEG-400 Catalysis | 70–80°C, Bleaching Earth Clay | ~85%* | Scalable, solvent-efficient |

*Yield extrapolated from analogous reactions in .

Basic: Which spectroscopic techniques characterize this compound, and how are functional groups identified?

Answer:

- IR Spectroscopy : The tetrazole C=N stretch appears at 1450–1550 cm⁻¹, while the phenolic O–H stretch is observed at ~3200 cm⁻¹. Fluorine substitution reduces symmetry, splitting absorption bands .

- ¹H/¹³C NMR : The aromatic proton adjacent to fluorine shows deshielding (δ 7.2–7.5 ppm). Tetrazole protons are broad due to tautomerism .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 195.1 (C₇H₆FN₃O) .

Advanced: How can X-ray crystallography resolve the crystal structure and hydrogen-bonding network of this compound?

Answer:

- Data Collection : Use a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL refines structures via full-matrix least-squares on F², with R-factors < 0.04 for high-resolution data .

- Hydrogen Bonding : The tetrazole N-atoms form N–H⋯O and N–H⋯N interactions, creating an 8-membered ring motif (Figure 1). 3D networks arise from additional π-π stacking .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a = 3.6477, b = 16.9661 | |

| Z | 2 |

Advanced: How do fluorine and tetrazole groups influence electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the phenolic ring, directing electrophilic substitution to the meta position.

- Tautomerism : The tetrazole exists in 1H- and 2H-tautomeric forms, affecting dipole moments and solubility.

- Reactivity : The tetrazole’s NH group participates in hydrogen bonding, critical for co-crystal engineering .

Advanced: What strategies address crystallographic refinement challenges for tetrazole-containing compounds?

Answer:

- Constraint Application : Fix tetrazole ring geometry using SHELX’s AFIX commands to mitigate disorder .

- Hydrogen Placement : Optimize H-atom positions via riding models or free refinement for NH groups .

- Twinned Data : Use SHELXL’s TWIN/BASF commands for high-quality refinement of twinned crystals .

Advanced: How can regioselectivity in tetrazole isomer formation be controlled?

Answer:

- pH Control : Acidic conditions favor 1H-tetrazole, while basic media stabilize 2H-tautomers .

- Metal Coordination : Zn²⁺ or Cu²⁺ templating directs regioselective cyclization .

- Computational Modeling : DFT predicts stability differences between isomers to guide synthetic design .

Advanced: What role does this compound play in medicinal chemistry, and how is activity validated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.